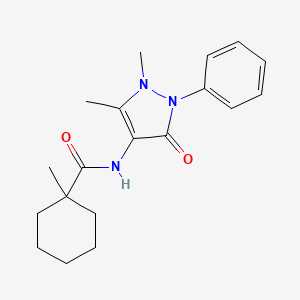
N'-(3-iodo-4-methoxybenzylidene)-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-iodo-4-methoxybenzylidene)-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide, also known as IBN-1, is a chemical compound that has been synthesized and studied for various scientific research applications. IBN-1 is a derivative of benzodioxine, which is a heterocyclic compound that has been found to have various biological and pharmacological properties.
Mecanismo De Acción
The mechanism of action of N'-(3-iodo-4-methoxybenzylidene)-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide is not fully understood. However, it is believed to act by inhibiting the growth of cancer cells and reducing inflammation. N'-(3-iodo-4-methoxybenzylidene)-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide has been found to induce apoptosis, or programmed cell death, in cancer cells. It has also been found to inhibit the activity of various inflammatory mediators, including prostaglandins and cytokines.
Biochemical and Physiological Effects:
N'-(3-iodo-4-methoxybenzylidene)-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide has been found to have various biochemical and physiological effects. It has been found to inhibit the activity of various enzymes, including cyclooxygenase-2 (COX-2) and lipoxygenase (LOX). It has also been found to reduce the production of reactive oxygen species (ROS) and increase the activity of antioxidant enzymes. Additionally, N'-(3-iodo-4-methoxybenzylidene)-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide has been found to modulate various signaling pathways, including the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N'-(3-iodo-4-methoxybenzylidene)-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide in lab experiments is its ability to exhibit cytotoxic and anti-inflammatory activity. This makes it a useful tool for studying cancer and inflammation. However, one limitation of using N'-(3-iodo-4-methoxybenzylidene)-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide is its potential toxicity. N'-(3-iodo-4-methoxybenzylidene)-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide has been found to exhibit cytotoxic activity against normal cells as well as cancer cells. Therefore, caution must be taken when using N'-(3-iodo-4-methoxybenzylidene)-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide in lab experiments.
Direcciones Futuras
There are several future directions for research on N'-(3-iodo-4-methoxybenzylidene)-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide. One future direction is to study its potential as a chemotherapeutic agent. N'-(3-iodo-4-methoxybenzylidene)-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide has been found to exhibit cytotoxic activity against various cancer cell lines, and further studies could determine its potential as a treatment for cancer. Another future direction is to study its potential as an anti-inflammatory agent. N'-(3-iodo-4-methoxybenzylidene)-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide has been found to exhibit anti-inflammatory activity in various in vitro and in vivo models, and further studies could determine its potential as a treatment for inflammatory diseases. Additionally, further studies could be done to determine the mechanism of action of N'-(3-iodo-4-methoxybenzylidene)-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide and to identify any potential side effects or toxicity.
Métodos De Síntesis
The synthesis of N'-(3-iodo-4-methoxybenzylidene)-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide involves the reaction between 3-iodo-4-methoxybenzaldehyde and 2,3-dihydro-1,4-benzodioxine-2-carbohydrazide in the presence of a suitable catalyst. The reaction proceeds through a condensation reaction and results in the formation of N'-(3-iodo-4-methoxybenzylidene)-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide.
Aplicaciones Científicas De Investigación
N'-(3-iodo-4-methoxybenzylidene)-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide has been studied for its potential as an anti-cancer agent. It has been found to exhibit cytotoxic activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. N'-(3-iodo-4-methoxybenzylidene)-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide has also been studied for its potential as an anti-inflammatory agent. It has been found to exhibit anti-inflammatory activity in various in vitro and in vivo models.
Propiedades
IUPAC Name |
N-[(E)-(3-iodo-4-methoxyphenyl)methylideneamino]-2,3-dihydro-1,4-benzodioxine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15IN2O4/c1-22-13-7-6-11(8-12(13)18)9-19-20-17(21)16-10-23-14-4-2-3-5-15(14)24-16/h2-9,16H,10H2,1H3,(H,20,21)/b19-9+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POVFEWIJKCNRBV-DJKKODMXSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=NNC(=O)C2COC3=CC=CC=C3O2)I |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=N/NC(=O)C2COC3=CC=CC=C3O2)I |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15IN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(E)-(3-iodo-4-methoxyphenyl)methylideneamino]-2,3-dihydro-1,4-benzodioxine-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N~1~-cyclopropyl-N~2~-[(2,5-dimethoxyphenyl)sulfonyl]-N~2~-methylglycinamide](/img/structure/B5760384.png)
![N-[2-(2,3-dimethylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]propanamide](/img/structure/B5760385.png)
![4-chloro-2-{[(2-methoxyphenyl)acetyl]amino}benzoic acid](/img/structure/B5760396.png)
![2-[2-(1H-1,2,4-triazol-1-yl)ethoxy]benzonitrile](/img/structure/B5760397.png)
![5-(4-methylphenyl)-7-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B5760409.png)
![3-[(4-chlorobenzylidene)amino]-2-(4-chlorophenyl)-7-nitro-2,3-dihydroquinazolin-4(1H)-one](/img/structure/B5760417.png)

![N-[2-(4-chloro-1H-pyrazol-1-yl)ethyl]-N'-(2,3-dichlorophenyl)urea](/img/structure/B5760423.png)
![N-[2-(diethylamino)-5-nitrobenzylidene]-4H-1,2,4-triazol-4-amine](/img/structure/B5760424.png)
![(2-chlorobenzyl)[2-(dimethylamino)ethyl]methylamine](/img/structure/B5760438.png)
![2-{4-[(2-chloro-4-fluorophenoxy)acetyl]-1-piperazinyl}pyrimidine](/img/structure/B5760474.png)
![3-[2-(4-pyridinyl)-1,3-thiazol-4-yl]-2H-chromen-2-one](/img/structure/B5760475.png)